5-(dimethylsulfamoyl)-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
5-(dimethylsulfamoyl)-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the 1,3,4-thiadiazole ring in its structure makes it a significant molecule in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(dimethylsulfamoyl)-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 2-fluoro-5-nitrobenzoic acid with thiosemicarbazide to form the 1,3,4-thiadiazole ring . This intermediate is then reacted with dimethylsulfamoyl chloride under basic conditions to yield the final product . The reaction conditions often require the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(dimethylsulfamoyl)-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols can replace the fluorine.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-(dimethylsulfamoyl)-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(dimethylsulfamoyl)-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to their active sites . This inhibition disrupts the normal metabolic processes of the target cells, leading to their death . The compound may also interfere with DNA replication and repair mechanisms, contributing to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
N-(4-Acetyl-4,5-dihydro-5-methyl-5-phenyl-1,3,4-thiadiazol-2-yl)acetamide: This compound also contains the 1,3,4-thiadiazole ring and exhibits similar biological activities.
N-({5-[(2-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide: Known for its anticancer properties, this compound is structurally similar and shares similar applications.
Uniqueness
The uniqueness of 5-(dimethylsulfamoyl)-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties . The presence of the dimethylsulfamoyl group enhances its solubility and bioavailability, making it a more effective therapeutic agent .
Properties
IUPAC Name |
5-(dimethylsulfamoyl)-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4O3S2/c1-7-15-16-12(21-7)14-11(18)9-6-8(4-5-10(9)13)22(19,20)17(2)3/h4-6H,1-3H3,(H,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBGCHNGTTVZOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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